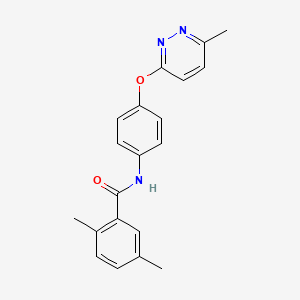
2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a synthetic compound featuring a complex molecular structure. Its unique arrangement of benzamide, dimethyl, and methylpyridazinyl groups makes it of significant interest in various scientific domains, including medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide typically involves multi-step organic reactions. The process starts with the appropriate benzamide precursor, followed by the introduction of the dimethyl groups through selective methylation. The final step usually involves the attachment of the 6-methylpyridazinyl group via nucleophilic substitution, facilitated by suitable catalysts and solvents.
Industrial Production Methods: In industrial settings, the synthesis of this compound may be scaled up using continuous flow chemistry techniques to ensure high yield and purity. The reaction conditions are optimized to reduce the production of side products and to minimize energy consumption. Common industrial reagents include dimethyl sulfate or methyl iodide for methylation and pyridazinol derivatives for introducing the pyridazinyl moiety.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes a variety of chemical reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidation reactions may involve reagents like potassium permanganate or hydrogen peroxide, while reduction reactions typically employ agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often utilize bases like sodium hydroxide or acids like hydrochloric acid, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions include modified benzamide derivatives, which retain the core structure but exhibit altered functional groups that can further enhance their chemical and biological properties.
Aplicaciones Científicas De Investigación
In scientific research, 2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide finds applications across various fields:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Acts as a probe to study biochemical pathways involving benzamide and pyridazinyl groups.
Medicine: : Investigated for its potential as an active pharmaceutical ingredient, particularly in the treatment of diseases where modulation of specific biochemical pathways is beneficial.
Industry: : Applied in the development of specialty chemicals and advanced materials due to its unique properties.
Mecanismo De Acción
The mechanism of action for 2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. This interaction often leads to the modulation of signaling pathways, which can result in therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application, but typically involve inhibition or activation of key biochemical processes.
Comparación Con Compuestos Similares
2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide can be compared to other benzamide derivatives and pyridazinyl compounds.
Similar Compounds:
2,5-dimethyl-N-(4-pyridyl)benzamide
6-methylpyridazin-3-yl derivatives
N-(4-phenyl)benzamide compounds
These compounds share structural similarities but differ in their substituents, which can result in distinct chemical and biological behaviors. The presence of the 6-methylpyridazinyl group in our compound imparts unique reactivity and biological activity, setting it apart from other similar compounds.
Hope this comprehensive breakdown provides you with valuable insights into the fascinating world of this compound!
Propiedades
IUPAC Name |
2,5-dimethyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-4-5-14(2)18(12-13)20(24)21-16-7-9-17(10-8-16)25-19-11-6-15(3)22-23-19/h4-12H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRJZHWADWXIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
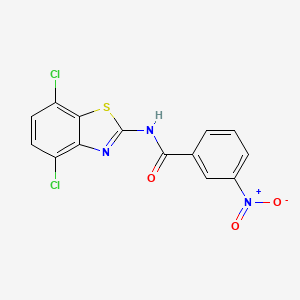
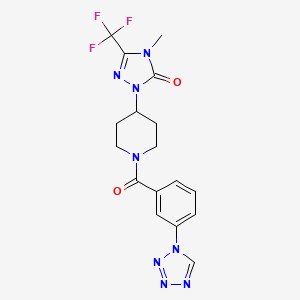
![N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2852874.png)
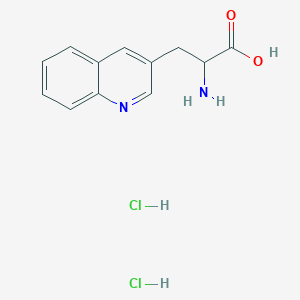
![3-[1-(Oxan-4-yl)azetidin-3-yl]-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2852876.png)
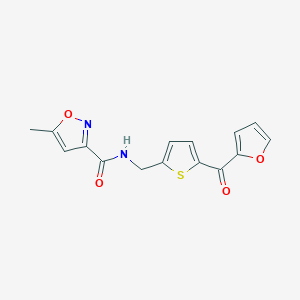
![N-[(3-Fluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2852881.png)
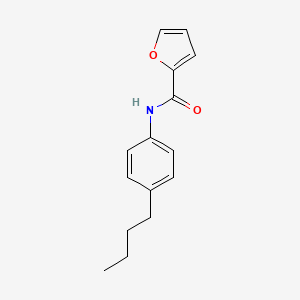
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2852883.png)

![N-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2852887.png)
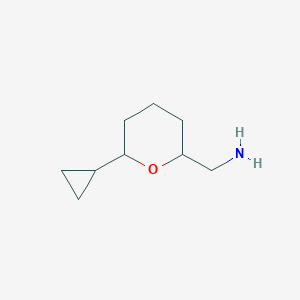
![N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2852889.png)

